L-DOPA-d3

Beschreibung

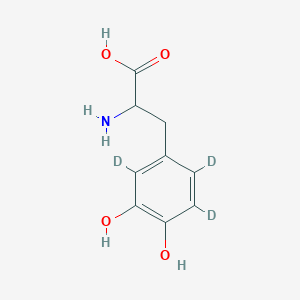

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11NO4 |

|---|---|

Molekulargewicht |

200.21 g/mol |

IUPAC-Name |

2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/i1D,2D,4D |

InChI-Schlüssel |

WTDRDQBEARUVNC-KYKRLZBASA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1CC(C(=O)O)N)[2H])O)O)[2H] |

Kanonische SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is L-DOPA-d3 and its chemical properties

An In-depth Technical Guide to L-DOPA-d3

Introduction

This compound, also known as Levodopa-d3 or 3,4-Dihydroxyphenylalanine-d3, is a deuterated form of L-DOPA (Levodopa). L-DOPA is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine.[1] Due to its ability to cross the blood-brain barrier, L-DOPA is a crucial medication for treating Parkinson's disease and other dopamine-responsive disorders.[2][3] this compound serves as an essential tool in clinical and research settings, primarily as an internal standard for the accurate quantification of L-DOPA in biological samples using mass spectrometry techniques.[4][5] This guide provides a comprehensive overview of the chemical properties, metabolism, and analytical applications of this compound.

Chemical Properties

This compound is an isotopically labeled analog of L-DOPA, where three hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart, which allows for its differentiation in mass spectrometry analysis, while maintaining nearly identical chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid | |

| Synonyms | Levodopa-d3, 3,4-Dihydroxyphenylalanine-d3, 5-hydroxy-L-tyrosine-2,3,6-d3 | |

| CAS Number | 53587-29-4 | |

| Molecular Formula | C₉H₈D₃NO₄ | |

| Molecular Weight | 200.21 g/mol | |

| Isotopic Purity | ≥98 atom % D, ≥99% deuterated forms (d1-d3) | |

| Appearance | Crystalline solid, powder | |

| Solubility | Sparingly soluble in water. Soluble at 25 mg/mL in H₂O with sonication, warming, and pH adjustment to 1 with HCl at 60°C. | |

| Melting Point | 292 °C (decomposes) | |

| Storage Temperature | -20°C or refrigerated (+2°C to +8°C). Protect from light. |

Metabolism and Signaling Pathway

L-DOPA, and by extension this compound, is synthesized in the body from the amino acid L-tyrosine by the enzyme tyrosine hydroxylase. Once it crosses the blood-brain barrier, L-DOPA is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). Peripherally, L-DOPA can also be metabolized by catechol-O-methyl transferase (COMT) to form 3-O-methyldopa.

Experimental Protocols and Analytical Methods

This compound is the internal standard of choice for the quantification of L-DOPA in various biological matrices, including plasma and plant extracts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (General Protocol)

A common method for extracting L-DOPA from samples involves ultrasonic extraction with an acidic solution.

-

Homogenization: Homogenize the sample (e.g., plant material, tissue) in a suitable solvent, often an acidic solution like 1% formic acid in water, to stabilize L-DOPA.

-

Spiking: Add a known concentration of the this compound internal standard to the homogenate.

-

Extraction: Perform ultrasonic extraction to facilitate the release of the analyte from the matrix.

-

Centrifugation: Centrifuge the sample to pellet solid debris.

-

Filtration: Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining particulates before LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for quantifying L-DOPA.

-

Chromatography: Separation is typically achieved using a C18 reversed-phase column or a specialized chiral column for enantiomeric purity analysis. The mobile phase often consists of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).

-

MRM Transition for L-DOPA: m/z 198 → 152

-

MRM Transition for this compound: m/z 201 → 154

-

-

Quantification: The concentration of endogenous L-DOPA is calculated by comparing the peak area ratio of the analyte (L-DOPA) to the internal standard (this compound).

Conclusion

This compound is an indispensable tool for researchers and drug development professionals. Its chemical properties, being nearly identical to the endogenous compound, make it the ideal internal standard for mass spectrometry-based quantification. This ensures the accuracy and reliability of measurements in preclinical and clinical studies, aiding in the development and monitoring of therapies for conditions like Parkinson's disease. The established analytical workflows utilizing this compound provide a robust framework for its application in neuroscience and pharmaceutical analysis.

References

An In-depth Technical Guide on the Mechanism of Action of L-DOPA-d3 in the Brain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-DOPA remains the gold standard for the symptomatic treatment of Parkinson's disease. However, its long-term use is associated with motor complications, largely attributed to its pulsatile dopaminergic stimulation. L-DOPA-d3, a deuterated form of L-DOPA, offers a promising therapeutic alternative by leveraging the kinetic isotope effect. The substitution of hydrogen atoms with deuterium at key positions in the L-DOPA molecule leads to a slower metabolism of the resulting deuterated dopamine by monoamine oxidase (MAO). This attenuated breakdown prolongs the synaptic residence time of dopamine, leading to more stable and sustained dopaminergic stimulation. Preclinical studies have demonstrated that this altered pharmacokinetic and pharmacodynamic profile of this compound results in enhanced anti-parkinsonian efficacy and a reduction in L-DOPA-induced dyskinesias in animal models of Parkinson's disease. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its metabolic pathway, pharmacokinetics, and pharmacodynamics, supported by experimental data and protocols.

Introduction: The Rationale for Deuterated L-DOPA

Levodopa (L-DOPA) has been the cornerstone of Parkinson's disease therapy for decades.[1] As a precursor to dopamine, it effectively replenishes the depleted neurotransmitter in the striatum of Parkinson's patients.[2] However, the therapeutic window of L-DOPA narrows over time, leading to debilitating motor fluctuations and dyskinesias.[1] These complications are linked to the short half-life of L-DOPA and the resulting pulsatile stimulation of dopamine receptors.

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This fundamental principle, known as the kinetic isotope effect, can be exploited to slow down enzymatic reactions that involve the cleavage of a carbon-hydrogen bond.[3][4] In the context of L-DOPA, selective deuteration at the alpha and beta carbons of the molecule results in a deuterated form of dopamine that is more resistant to degradation by MAO. This leads to a prolonged half-life of dopamine in the synapse, offering the potential for a more continuous and physiological dopaminergic stimulation.

Mechanism of Action of this compound

The primary mechanism of action of this compound revolves around its impact on dopamine metabolism. Once this compound crosses the blood-brain barrier, it is converted to deuterated dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), similar to its non-deuterated counterpart. The crucial difference lies in the subsequent metabolic fate of the deuterated dopamine.

The catabolism of dopamine is primarily mediated by two enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The cleavage of the carbon-hydrogen bond at the alpha-carbon of dopamine is a rate-limiting step in its oxidation by MAO. The stronger carbon-deuterium bond in dopamine-d3 slows down this enzymatic reaction, leading to a reduced rate of metabolism and consequently, a longer half-life of the neurotransmitter in the synaptic cleft. This sustained elevation of dopamine levels is believed to provide a more stable stimulation of post-synaptic dopamine receptors, thereby improving motor control and reducing the likelihood of developing motor complications.

Signaling Pathways

The sustained presence of deuterated dopamine in the synapse enhances signaling through both D1 and D2 dopamine receptor pathways in the striatum. The diagram below illustrates the canonical dopamine signaling cascade.

References

- 1. japsonline.com [japsonline.com]

- 2. L-DOPA-induced dopamine efflux in the striatum and the substantia nigra in a rat model of Parkinson's disease: temporal and quantitative relationship to the expression of dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three types of stereospecificity and the kinetic deuterium isotope effect in the oxidative deamination of dopamine as catalyzed by different amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium kinetic isotope effect studies of a potential in vivo metabolic trapping agent for Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Structural Characterization of L-DOPA-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of L-DOPA-d3 (L-3,4-dihydroxyphenylalanine-d3), an isotopically labeled form of L-DOPA crucial for a range of applications, including as an internal standard in pharmacokinetic and metabolic studies.

Introduction

L-DOPA is the cornerstone therapy for Parkinson's disease, acting as a metabolic precursor to dopamine.[1][2] The deuterated analog, this compound, in which three hydrogen atoms on the phenyl ring are replaced by deuterium, is an invaluable tool in biomedical research. Its primary application is as an internal standard for the quantification of L-DOPA in biological matrices by mass spectrometry.[1][2] This guide details a proven method for its synthesis and the analytical techniques for its structural confirmation.

Synthesis of this compound

The synthesis of this compound, specifically the ring-labeled [2′,5′,6′-2H3]-L-DOPA isotopomer, can be effectively achieved through acid-catalyzed isotopic exchange. This method involves the direct exchange of aromatic protons of L-DOPA with deuterium from a deuterated solvent.[3]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is based on the acid-catalyzed isotopic exchange method for the synthesis of [2′,5′,6′-2H3]-L-DOPA.

-

Preparation: Dissolve L-DOPA in a solution of a strong deuterated acid, such as deuterium chloride (DCl) in deuterium oxide (D₂O).

-

Reaction: Heat the mixture under reflux for a specified period to facilitate the hydrogen-deuterium exchange on the aromatic ring at the 2', 5', and 6' positions.

-

Monitoring: The progress of the deuteration can be monitored by taking aliquots of the reaction mixture and analyzing them by ¹H NMR to observe the disappearance of the signals corresponding to the aromatic protons.

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid. The product may precipitate from the solution.

-

Isolation and Purification: Isolate the crude this compound by filtration. Purify the product by recrystallization from a suitable solvent system to remove any unreacted starting material and by-products.

-

Drying: Dry the purified this compound under vacuum to obtain a crystalline solid.

Structural Characterization

Thorough structural characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.

Characterization Workflow

Caption: Experimental workflow for characterization.

Spectroscopic and Physical Data

The following tables summarize the key data for the structural characterization of this compound.

Table 1: Physical and General Data

| Property | Value | Reference |

| Chemical Name | (2S)-2-Amino-3-(3,4-dihydroxyphenyl-2,5,6-d3)propanoic acid | |

| Synonyms | Levodopa-d3, 3,4-Dihydroxyphenylalanine-d3 | |

| CAS Number | 53587-29-4 | |

| Molecular Formula | C₉H₈D₃NO₄ | |

| Molecular Weight | ~200.21 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥99% deuterated forms (d₁-d₃) |

Table 2: Mass Spectrometry Data

| Technique | Parameter | Value | Reference |

| Derivatization-MS | m/z of TMPy-labeled this compound | 305.0 | |

| m/z of TMPy-labeled L-DOPA | 302.1 | ||

| Mass shift due to d3-labeling | +3 Da |

Table 3: NMR Spectroscopy Data (Predicted)

| Nucleus | Position | Expected Chemical Shift (δ ppm) | Key Feature | Reference |

| ¹H NMR | Aromatic (2', 5', 6') | Absent or significantly reduced signals | Confirms high level of deuteration | |

| Aromatic (3') | Present | |||

| Aliphatic (α-CH, β-CH₂) | Present | |||

| ¹³C NMR | Aromatic (C-D) | Signals may be broadened or show C-D coupling | Confirms deuterium attachment |

Note: The exact chemical shifts for this compound in ¹H and ¹³C NMR will be similar to those of L-DOPA for the non-deuterated positions, but the key confirmation of successful synthesis comes from the absence of proton signals at the deuterated positions in the ¹H NMR spectrum.

Conclusion

The synthesis of this compound via acid-catalyzed isotopic exchange is a robust method for producing this valuable internal standard. The structural integrity and isotopic enrichment can be confidently confirmed using a combination of NMR and mass spectrometry. This guide provides the foundational knowledge for researchers to produce and validate this compound for use in advanced analytical applications.

References

An In-depth Technical Guide on L-DOPA-d3 as a Precursor to Dopamine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in biomedical research, enabling precise tracing and quantification of metabolic pathways. L-3,4-dihydroxyphenylalanine-d3 (L-DOPA-d3) serves as a crucial precursor for the synthesis of deuterium-labeled dopamine (dopamine-d3). This guide provides a comprehensive technical overview of the synthesis, metabolism, and application of this compound. It details the enzymatic conversion to dopamine-d3, its primary uses as an internal standard for mass spectrometry and as a metabolic tracer in preclinical and clinical research, particularly in the context of Parkinson's disease. Detailed experimental protocols for quantification and data tables for mass spectrometric analysis are provided to facilitate its application in a research setting.

Introduction

L-DOPA is the metabolic precursor to dopamine and the cornerstone therapy for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] While L-DOPA can cross the blood-brain barrier, dopamine itself cannot.[2][3] Once in the brain, L-DOPA is converted to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC), replenishing depleted dopamine stores and alleviating motor symptoms.[4]

The study of dopamine metabolism and pharmacokinetics is critical for optimizing therapies and understanding disease progression. This compound, a deuterated isotopologue of L-DOPA, is a powerful tool for this purpose. It is primarily used in two key applications:

-

Internal Standard: In quantitative mass spectrometry (MS), an ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency but a different mass-to-charge ratio (m/z). This compound and its metabolite, dopamine-d3, are chemically identical to their endogenous counterparts, making them perfect internal standards for the accurate quantification of L-DOPA and dopamine in biological matrices.

-

Metabolic Tracer: By administering this compound, researchers can trace its conversion to dopamine-d3 and subsequent metabolites in vivo. This allows for the detailed study of dopamine turnover, the effects of therapeutic agents on dopamine metabolism, and the pharmacokinetics of L-DOPA itself without interfering with endogenous dopamine pools.

Recent research has also explored the therapeutic potential of deuterated L-DOPA. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond, which can slow down enzymatic degradation by enzymes like monoamine oxidase (MAO). This "kinetic isotope effect" can increase the half-life of the resulting dopamine-d3, potentially leading to more sustained dopaminergic stimulation and a reduced risk of motor complications associated with long-term L-DOPA therapy.

Synthesis and Metabolism

The core of this compound's utility lies in its biochemical conversion to dopamine-d3, a pathway that mirrors the endogenous synthesis of dopamine.

Enzymatic Conversion

The conversion of this compound to dopamine-d3 is a single-step enzymatic reaction catalyzed by Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. This enzyme removes the carboxyl group from this compound.

-

Substrate: L-3,4-dihydroxyphenylalanine-d3 (this compound)

-

Enzyme: Aromatic L-amino acid Decarboxylase (AADC)

-

Cofactor: Pyridoxal phosphate (PLP), the active form of vitamin B6.

-

Product: 3,4-dihydroxyphenethylamine-d3 (Dopamine-d3)

This reaction occurs both in the periphery and within the central nervous system after this compound crosses the blood-brain barrier.

Subsequent Metabolism of Dopamine-d3

Once formed, dopamine-d3 is metabolized through the same pathways as endogenous dopamine. The primary enzymes involved are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). This leads to deuterated versions of dopamine's main metabolites, which can also be traced and quantified.

-

Dopamine-d3 → DOPAC-d3: Catalyzed by MAO.

-

Dopamine-d3 → 3-MT-d3: Catalyzed by COMT.

-

DOPAC-d3 / 3-MT-d3 → HVA-d3: Further metabolism leads to deuterated homovanillic acid (HVA).

The diagram below illustrates this metabolic pathway.

Applications and Quantitative Analysis

The primary application of this compound and its metabolite, dopamine-d3, is in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Use as an Internal Standard

For accurate quantification of endogenous L-DOPA and dopamine, their deuterated counterparts are added to biological samples (e.g., plasma, urine, brain microdialysate) at a known concentration at the beginning of sample preparation. This accounts for any analyte loss during extraction and for variations in instrument response.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Formula Weight |

|---|---|---|---|

| This compound | 53587-29-4 | C₉H₈D₃NO₄ | 200.2 |

| Dopamine-d3 | N/A | C₈H₈D₃NO₂ | 156.2 |

Data sourced from commercial suppliers.

LC-MS/MS Analysis

LC-MS/MS is the gold standard for detecting and quantifying neurotransmitters and their metabolites due to its high sensitivity and specificity. The method involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) mode.

Table 2: Example LC-MS/MS Parameters for Dopamine and Dopamine-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Dopamine | 154.1 | 137.1 | 15 |

| Dopamine-d3 (IS) | 157.1 | 140.1 | 15 |

Note: These values are illustrative and require optimization for specific instruments and methods. The mass shift of +3 Da for the precursor and product ions of the deuterated standard is typical.

Experimental Protocols

This section provides a generalized protocol for the extraction and analysis of dopamine from brain tissue using dopamine-d3 as an internal standard.

Protocol: Quantification of Dopamine in Rat Brain Tissue

Objective: To measure the concentration of dopamine in a rat striatum sample using LC-MS/MS with dopamine-d3 as an internal standard.

Materials:

-

Rat striatum tissue

-

Dopamine-d3 internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)

-

0.1 M Perchloric acid (HClO₄) with 0.05% EDTA

-

Acetonitrile (ACN)

-

Mobile Phase A: 0.2% Formic Acid in Water

-

Mobile Phase B: Methanol

-

Microcentrifuge tubes, homogenizer, and LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Weigh a frozen striatum sample (~10-20 mg).

-

Add 200 µL of ice-cold 0.1 M HClO₄.

-

Add a known amount of dopamine-d3 IS (e.g., 10 µL of a 100 ng/mL working solution).

-

Homogenize the tissue on ice until fully dispersed.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

-

-

Supernatant Transfer:

-

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Injection Volume: 10 µL.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-3 min: Ramp to 95% B

-

3-4 min: Hold at 95% B

-

4-5 min: Return to 5% B and equilibrate.

-

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI+) and MRM mode using the transitions from Table 2.

-

-

Quantification:

-

Generate a calibration curve using standards of known dopamine concentration with a fixed amount of dopamine-d3 IS.

-

Calculate the peak area ratio (Dopamine / Dopamine-d3) for each standard and sample.

-

Determine the concentration of dopamine in the samples by interpolating their peak area ratios against the calibration curve.

-

The workflow for this protocol is visualized below.

Conclusion

This compound is an essential research tool that provides high-fidelity insights into the complex dynamics of the dopamine system. Its role as a precursor to dopamine-d3 allows for precise quantification of endogenous dopamine levels via isotope dilution mass spectrometry and enables sophisticated metabolic tracing studies. The potential therapeutic benefit of deuteration, by slowing enzymatic metabolism, opens new avenues for developing improved L-DOPA formulations with potentially fewer side effects. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage the power of this compound in their studies of neurotransmitter function, neurodegenerative diseases, and drug development.

References

The Role of L-DOPA-d3 in Advancing Parkinson's Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-DOPA) remains the cornerstone therapy for Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Understanding the intricate pharmacokinetics and metabolism of L-DOPA is paramount for optimizing treatment strategies and developing novel therapeutics. L-DOPA-d3, a deuterated form of L-DOPA, has emerged as an indispensable tool in this endeavor. Its unique properties allow for precise quantification and metabolic tracking, providing researchers with a powerful means to investigate the complexities of L-DOPA biochemistry in the context of Parkinson's disease. This technical guide provides a comprehensive overview of the role of this compound in PD research, detailing its applications, experimental protocols, and the insights it offers into the metabolic fate of this critical therapeutic agent.

Core Applications of this compound in Parkinson's Disease Research

The primary application of this compound lies in its use as an internal standard for the accurate quantification of L-DOPA in biological matrices using mass spectrometry-based methods.[1] Its utility extends to metabolic studies, where it enables the differentiation between endogenously produced L-DOPA and exogenously administered L-DOPA, as well as the tracing of its metabolic conversion to dopamine and other downstream metabolites.

Internal Standard for Quantitative Analysis

In analytical chemistry, an internal standard is a compound added in a constant amount to samples, the calibration standard, and the blank. This compound is an ideal internal standard for L-DOPA quantification because it is chemically identical to L-DOPA, but has a different mass due to the presence of three deuterium atoms. This mass difference allows for its distinct detection by a mass spectrometer, while its chemical similarity ensures that it behaves identically to L-DOPA during sample preparation, extraction, and ionization, thus correcting for any analyte loss during these steps.

Metabolic Tracer

By administering this compound to animal models of Parkinson's disease, researchers can track its metabolic fate with high precision.[2] This allows for the investigation of how L-DOPA is converted to dopamine, as well as its degradation into other metabolites. This is crucial for understanding the therapeutic efficacy of L-DOPA and the mechanisms underlying treatment-related complications such as motor fluctuations and dyskinesias. Imaging mass spectrometry studies have successfully used deuterium-substituted L-DOPA to differentiate between endogenous and exogenous L-DOPA in the brain and to visualize the in vivo formation of deuterated dopamine and norepinephrine.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to L-DOPA and this compound, compiled from various research articles.

Table 1: Physicochemical Properties

| Property | L-DOPA | This compound |

| Molecular Formula | C₉H₁₁NO₄ | C₉H₈D₃NO₄ |

| Molar Mass | 197.19 g/mol | 200.2 g/mol [1] |

| CAS Number | 59-92-7 | 53587-29-4 |

Table 2: Mass Spectrometry Data for Quantification

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Technique |

| L-DOPA | 198 | 152 | LC-MS/MS |

| This compound | 201.05 | 154.39 | LC-MS/MS |

| TMPy-labeled L-DOPA | 302.1 | - | Imaging Mass Spectrometry |

| TMPy-labeled this compound | 305.0 | - | Imaging Mass Spectrometry |

| TMPy-labeled Dopamine | 258.1 | - | Imaging Mass Spectrometry |

| TMPy-labeled Dopamine-d3 | 261.1 | - | Imaging Mass Spectrometry |

| TMPy-labeled Norepinephrine | 274.1 | - | Imaging Mass Spectrometry |

| TMPy-labeled Norepinephrine-d3 | 277.1 | - | Imaging Mass Spectrometry |

Table 3: Comparative Pharmacokinetic Parameters of Deuterated L-DOPA (SD-1077) vs. L-DOPA in Healthy Subjects

| Parameter | L-DOPA/Carbidopa | SD-1077/Carbidopa | Geometric Mean Ratio (SD-1077/L-DOPA) |

| Cmax (ng/mL) | 1490 | 1320 | 88.4% |

| AUC₀₋t (ngh/mL) | 3580 | 3200 | 89.5% |

| AUC₀₋inf (ngh/mL) | 3620 | 3240 | 89.6% |

| Dopamine Cmax (ng/mL) | 0.44 | 0.79 | 180% |

| Dopamine AUC₀₋t (ng*h/mL) | 0.81 | 1.67 | 206% |

| Data adapted from a study on SD-1077, a selectively deuterated L-DOPA. |

Experimental Protocols

Protocol 1: Quantification of L-DOPA in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantification of L-DOPA in plasma samples.

1. Sample Preparation:

- Thaw frozen plasma samples on ice.

- To 100 µL of plasma, add 20 µL of an internal standard working solution containing this compound.

- Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

- Vortex mix for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient of methanol and water with 0.1% formic acid is a typical mobile phase.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- L-DOPA: 198 → 152

- This compound: 201.05 → 154.39

3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of L-DOPA to this compound against the concentration of the calibration standards.

- Determine the concentration of L-DOPA in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Imaging Mass Spectrometry of L-DOPA and its Metabolites in Brain Tissue using Deuterated L-DOPA

This protocol outlines a general workflow for imaging mass spectrometry to visualize the distribution of L-DOPA and its metabolites.

1. Animal Model and Dosing:

- Utilize an appropriate animal model of Parkinson's disease.

- Administer this compound intraperitoneally.

2. Tissue Preparation:

- Sacrifice the animal at a predetermined time point after dosing.

- Rapidly dissect the brain and snap-freeze it in isopentane cooled with liquid nitrogen.

- Section the frozen brain tissue at a thickness of 10-20 µm using a cryostat.

- Thaw-mount the tissue sections onto conductive glass slides.

3. Matrix Application and Derivatization:

- Apply a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid) uniformly over the tissue section using an automated sprayer.

- For enhanced detection of catecholamines, on-tissue derivatization with a reagent like 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) can be performed.

4. Imaging Mass Spectrometry Analysis:

- Instrument: A MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometer.

- Acquisition Mode: Positive ion mode.

- Data Acquisition: Acquire mass spectra from a grid of spots across the entire tissue section.

5. Data Analysis and Visualization:

- Reconstruct the acquired mass spectra to generate ion images for specific m/z values corresponding to this compound and its deuterated metabolites (e.g., dopamine-d3, norepinephrine-d3).

- Co-register the ion images with an optical image of the tissue section to correlate the distribution of the analytes with specific brain regions.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a critical tool for researchers studying Parkinson's disease. Its application as an internal standard ensures the accuracy and reliability of L-DOPA quantification in biological samples, which is fundamental for pharmacokinetic and pharmacodynamic studies. Furthermore, its use as a metabolic tracer provides invaluable insights into the complex biotransformation of L-DOPA in vivo. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate the integration of this compound into research workflows, ultimately contributing to a deeper understanding of Parkinson's disease and the development of more effective therapeutic interventions. The distinction between the utility of this compound in mass spectrometry and radiolabeled tracers like [18F]DOPA in PET imaging is important; while both are valuable, this compound's primary role is in providing the precise quantitative data that underpins and validates findings from broader imaging studies.

References

Metabolic fate of L-DOPA-d3 in vivo

An in-depth technical guide on the metabolic fate of L-DOPA-d3 in vivo for researchers, scientists, and drug development professionals.

Introduction

L-3,4-dihydroxyphenylalanine (L-DOPA) remains the gold standard for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. L-DOPA functions as a metabolic precursor to dopamine, capable of crossing the blood-brain barrier to replenish depleted dopamine levels in the brain. This compound, a stable isotope-labeled form of L-DOPA, serves as a crucial tool in pharmacokinetic and metabolic studies. Its use allows for the precise differentiation between exogenously administered L-DOPA and endogenous L-DOPA, enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of the endogenous compound. This guide provides a comprehensive overview of the in vivo metabolic fate of this compound, detailing its metabolic pathways, summarizing quantitative data, and outlining the experimental protocols used for its study.

Metabolic Pathways of this compound

The metabolism of this compound mirrors that of unlabeled L-DOPA, primarily occurring in the periphery and the brain. The two major initial metabolic pathways are decarboxylation and O-methylation.

-

Decarboxylation to Dopamine-d3: In the periphery, this compound is rapidly converted to dopamine-d3 by the enzyme aromatic L-amino acid decarboxylase (AADC). This conversion is so efficient that L-DOPA is often co-administered with a peripheral AADC inhibitor, such as carbidopa or benserazide, to increase its bioavailability and central nervous system penetration.

-

O-methylation to 3-O-Methyldopa-d3 (3-OMD-d3): The enzyme catechol-O-methyltransferase (COMT) methylates this compound to form 3-O-methyldopa-d3. 3-OMD-d3 has a much longer half-life than this compound and can compete with L-DOPA for transport across the blood-brain barrier. Therefore, COMT inhibitors are also used in clinical practice to enhance the therapeutic efficacy of L-DOPA.

Once in the brain, this compound that has crossed the blood-brain barrier is converted to dopamine-d3. This newly synthesized dopamine-d3 can then be further metabolized by monoamine oxidase (MAO) and COMT into 3,4-dihydroxyphenylacetic acid-d3 (DOPAC-d3) and homovanillic acid-d3 (HVA-d3), respectively. These metabolites are then eliminated from the body, primarily through the urine.

Navigating the Stability of L-DOPA-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-DOPA-d3 (Levodopa-d3). Understanding the stability profile of this deuterated analogue of L-DOPA is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development. This document synthesizes available data on its stability under various conditions, outlines relevant experimental protocols, and visualizes key metabolic and degradation pathways.

Core Stability and Storage Recommendations

This compound, a deuterated form of the Parkinson's disease pro-drug L-DOPA, is utilized for its altered metabolic profile, which can lead to a longer half-life of the active metabolite, dopamine. The stability of this compound is a crucial parameter for its handling and use.

General Storage Guidelines:

For optimal stability, this compound should be stored in a well-sealed container, protected from light. The recommended long-term storage temperature is either refrigerated (2-8°C) or frozen (-20°C). Under these conditions, this compound has been reported to be stable for at least four years. For solutions, especially those at neutral or alkaline pH, stability is significantly reduced, and fresh preparation is recommended. The addition of antioxidants like ascorbic acid can prolong the stability of L-DOPA in solution.

Table 1: Recommended Storage Conditions for this compound

| Condition | Temperature | Duration | Recommendations |

| Long-term Storage (Solid) | -20°C | ≥ 4 years | Protect from light; store in original, well-sealed container. |

| Short-term Storage (Solid) | 2-8°C | Months to Years | Protect from light; store in original, well-sealed container. |

| In-solution (Acidic pH) | 2-8°C | Up to 72 hours with antioxidant | Prepare fresh; use of antioxidants like ascorbic acid is recommended. |

| In-solution (Neutral/Alkaline pH) | Room Temperature | Hours | Highly unstable; prone to oxidation and color change. Prepare immediately before use. |

Note: The stability data for this compound is not as extensively published as for L-DOPA. The information presented here is a combination of manufacturer recommendations for this compound and extrapolated data from stability studies on L-DOPA.

Quantitative Stability Data under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific quantitative data for this compound is limited in publicly available literature, studies on L-DOPA provide valuable insights into its degradation profile under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of L-DOPA Degradation under Forced Stress Conditions

| Stress Condition | Reagents and Conditions | Observed Degradation of L-DOPA (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 4 hours | ~5.8% | Minimal degradation |

| Alkaline Hydrolysis | 0.1 M NaOH, 55°C, 4 hours | ~50.9% | Dopaquinone, Melanin, other colored compounds |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | ~7.0% | Dopaquinone and subsequent oxidation products |

| Thermal Degradation | Solid state, up to 250°C | Stable up to ~250°C | Decomposition products at higher temperatures |

| Photodegradation | UV light (254 nm), 40°C, 24 hours | No significant degradation | Photolytic products are generally not the primary concern for solid L-DOPA |

Disclaimer: The data in this table is derived from studies on L-DOPA and should be considered as an estimation for the stability of this compound. The deuteration is not expected to significantly alter the chemical stability under these conditions, but specific studies on this compound are required for confirmation.

Experimental Protocols

The following section details a representative experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which can be adapted for the analysis of this compound and its degradation products.

Stability-Indicating HPLC Method

Objective: To develop and validate a method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl or mobile phase).

-

For forced degradation studies, subject the stock solution or solid drug substance to the stress conditions outlined in Table 2.

-

Neutralize the samples if necessary and dilute to a suitable concentration with the mobile phase before injection.

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: Assessed by analyzing stressed samples to ensure the peak for this compound is free from interference from degradation products, placebo, and impurities. Peak purity analysis using a PDA detector is recommended.

-

Linearity: Determined by analyzing a series of dilutions of the standard solution to cover the expected concentration range.

-

Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo mixture.

-

Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day and inter-analyst) studies.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Visualizing Key Pathways

Understanding the metabolic and degradation pathways of L-DOPA is essential for interpreting stability data and for drug development.

Metabolic Pathway of L-DOPA

The primary therapeutic relevance of L-DOPA lies in its conversion to dopamine in the brain. Deuteration at specific positions in the L-DOPA molecule can slow down its metabolism, leading to a more sustained dopamine level.

Solubility Profile of L-DOPA-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of L-DOPA-d3 (Levodopa-d3), a deuterated analog of L-DOPA, which is a cornerstone in the management of Parkinson's disease. Given the limited direct quantitative solubility data for this compound, this document leverages available information for L-DOPA as a close proxy, a scientifically reasonable approach due to their structural homology. This guide is intended to support research and development activities by providing key data on solubility in various solvents, standardized experimental protocols for solubility determination, and visual representations of relevant biological and experimental workflows.

Quantitative Solubility Data

The solubility of this compound is expected to be very similar to that of L-DOPA. The following table summarizes the available quantitative and qualitative solubility data for L-DOPA in common laboratory solvents. This information is critical for the preparation of stock solutions and experimental media.

| Solvent | Solubility (at ambient temperature) | Remarks |

| Water | Sparingly soluble[1][2] | Approximately 3.3 mg/mL for L-DOPA.[3] |

| DMSO (Dimethyl Sulfoxide) | 3 mg/mL (for DL-DOPA)[4] | |

| Ethanol | Practically insoluble | |

| Methanol | Very slightly soluble | |

| Dilute Aqueous Acid | Freely soluble | Soluble in 1 M hydrochloric acid and sparingly soluble in 0.1 M hydrochloric acid. Solubility is highest at pH 1.5. |

| Dilute Aqueous Base | Soluble | L-DOPA is unstable in aqueous alkali solutions. |

| Formic Acid | Freely soluble |

Note: L-DOPA solutions are susceptible to oxidation, which is accelerated by exposure to air and light, often resulting in a darkening of the solution. It is recommended to prepare solutions fresh. For cell culture applications, the addition of an antioxidant like ascorbic acid can help to minimize degradation.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest

-

Sealed glass vials or flasks

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually present.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the suspension to settle.

-

To separate the undissolved solid, centrifuge the suspension at a high speed.

-

Carefully withdraw a sample of the supernatant and filter it using a chemically inert syringe filter to obtain a clear, saturated solution.

-

-

Quantification:

-

Accurately dilute the saturated solution with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC.

-

A calibration curve should be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.

-

Visualizing Core Concepts

To further aid in the understanding of this compound's role and its experimental handling, the following diagrams have been generated.

The above diagram illustrates the metabolic pathway of this compound. After administration, this compound crosses the blood-brain barrier, where it is converted into dopamine-d3 by the enzyme aromatic L-amino acid decarboxylase. This deuterated dopamine then acts as a neurotransmitter.

This diagram outlines a general workflow for conducting in vitro experiments with this compound, from solution preparation to data analysis. This workflow can be adapted for various cell-based assays to investigate the effects of this compound.

References

Tracing Dopamine's Journey: An In-depth Technical Guide to L-DOPA-d3 in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-3,4-dihydroxyphenylalanine (L-DOPA) remains the gold-standard therapeutic for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons. Understanding the intricate metabolic pathways of L-DOPA is paramount for optimizing therapeutic strategies and developing novel interventions. The use of stable isotope-labeled tracers, particularly deuterium-labeled L-DOPA (L-DOPA-d3), has emerged as a powerful technique for elucidating the dynamics of dopamine (DA) metabolism in vivo. This technical guide provides a comprehensive overview of the application of this compound for tracing dopamine metabolic pathways, detailing experimental protocols, data presentation, and visualization of key processes. This compound is often used as an internal standard for the quantification of L-DOPA by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

The rationale for using deuterated L-DOPA lies in the kinetic isotope effect. The substitution of hydrogen with the heavier deuterium isotope can slow down enzymatic reactions, leading to a longer half-life of the deuterated molecule and its metabolites. This allows for more effective tracing of the metabolic fate of exogenously administered L-DOPA.

Dopamine Metabolic Pathways

The metabolism of L-DOPA is a complex process involving several key enzymes that convert it into dopamine and subsequently break it down into various metabolites. The major pathways are illustrated in the diagram below. L-DOPA is first decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC). Dopamine is then metabolized by two primary enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). MAO converts dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC), while COMT converts it to 3-methoxytyramine (3-MT). These metabolites are further processed to the final major metabolite, homovanillic acid (HVA).

Experimental Protocols

Tracing dopamine metabolism using this compound typically involves in vivo microdialysis in animal models, followed by sample analysis using LC-MS/MS.

Animal Model and this compound Administration

Rodent models, particularly rats, are commonly used for these studies. This compound is typically co-administered with a peripheral DOPA decarboxylase inhibitor, such as benserazide or carbidopa, to prevent its premature conversion to dopamine outside the central nervous system.

-

Dosage and Administration: A typical dosage for L-DOPA in rats is 10-20 mg/kg, administered via intraperitoneal (i.p.) injection or oral gavage[2][3]. The this compound would be administered at a similar molar equivalent. The solution is often prepared fresh in saline or another suitable vehicle[3].

In Vivo Microdialysis

In vivo microdialysis is a technique used to sample the extracellular fluid from specific brain regions of awake, freely moving animals[4].

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest, such as the striatum.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid or ascorbic acid) to prevent the degradation of catecholamines.

Sample Preparation for LC-MS/MS Analysis

The collected microdialysate or plasma samples require processing to make them suitable for LC-MS/MS analysis.

-

Protein Precipitation: For plasma samples, proteins are precipitated by adding a strong acid like trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation.

-

Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, catecholamines and their metabolites can be derivatized. A common derivatizing agent is benzoyl chloride, which reacts with amine and phenolic hydroxyl groups.

-

Internal Standard: this compound itself can serve as an internal standard for the quantification of endogenous L-DOPA. For the analysis of dopamine and its metabolites, corresponding deuterated standards (e.g., Dopamine-d4, DOPAC-d5, HVA-d5) are added to the samples.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the analytical method of choice for its high sensitivity and selectivity.

-

Liquid Chromatography (LC): A reversed-phase C18 column is commonly used for separation. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the analyte of interest and then detecting a specific fragment ion after collision-induced dissociation. This provides a high degree of specificity.

Table 1: Example LC-MS/MS Parameters for L-DOPA and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-DOPA | 198.1 | 152.1 |

| This compound | 201.1 | 155.1 |

| Dopamine | 154.1 | 137.1 |

| DOPAC | 169.1 | 123.1 |

| HVA | 183.1 | 137.1 |

| 3-MT | 168.1 | 151.1 |

Quantitative Data Presentation

The use of this compound allows for the precise quantification of the conversion of exogenous L-DOPA into dopamine and its downstream metabolites. The results are typically presented as concentrations in the dialysate or plasma over time.

Table 2: Hypothetical Concentrations of Dopamine and Metabolites in Rat Striatal Microdialysate Following this compound Administration

| Time (min) | This compound (ng/mL) | Dopamine-d3 (ng/mL) | DOPAC-d3 (ng/mL) | HVA-d3 (ng/mL) |

| 0 | 0 | 0 | 0 | 0 |

| 20 | 150.2 ± 12.5 | 15.8 ± 2.1 | 25.3 ± 3.4 | 10.1 ± 1.5 |

| 40 | 280.5 ± 25.1 | 35.2 ± 4.5 | 55.8 ± 6.2 | 22.4 ± 2.8 |

| 60 | 210.3 ± 18.9 | 28.9 ± 3.8 | 48.1 ± 5.1 | 19.7 ± 2.1 |

| 80 | 125.6 ± 11.3 | 18.1 ± 2.5 | 30.2 ± 3.9 | 12.5 ± 1.8 |

| 100 | 60.1 ± 5.8 | 8.9 ± 1.2 | 15.6 ± 2.0 | 6.8 ± 0.9 |

| 120 | 25.4 ± 3.1 | 4.2 ± 0.6 | 7.8 ± 1.1 | 3.5 ± 0.5 |

Data are presented as mean ± SEM and are for illustrative purposes.

Visualization of Experimental Workflow

A clear workflow is essential for planning and executing a successful this compound tracing experiment.

Conclusion

The use of this compound as a stable isotope tracer provides an invaluable tool for researchers in neuroscience and drug development. It allows for the precise tracking of the metabolic fate of exogenously administered L-DOPA, offering insights into the dynamic regulation of dopamine synthesis and degradation. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust and reproducible studies to further our understanding of dopamine metabolism in both healthy and diseased states. This knowledge is critical for the development of more effective therapies for dopamine-related neurological and psychiatric disorders.

References

Methodological & Application

Application Note: High-Throughput Quantification of L-DOPA in Human Plasma using L-DOPA-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive LC-MS/MS method for the quantification of Levodopa (L-DOPA) in human plasma. L-DOPA is a primary therapeutic agent for Parkinson's disease, and its therapeutic monitoring is crucial for personalized therapy to enhance efficacy and safety.[1][2][3] To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, L-DOPA-d3, is employed.[4][5] The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput bioanalytical laboratories supporting clinical research and drug development.

Introduction

Levodopa (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease when administered with dopa-decarboxylase inhibitors. However, L-DOPA's complex pharmacokinetics can lead to variability in patient response, necessitating therapeutic drug monitoring to optimize dosing. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.

The use of a stable isotope-labeled internal standard (IS) is considered the gold standard in quantitative mass spectrometry. A deuterated internal standard, such as this compound, is chemically and physically almost identical to the analyte of interest, L-DOPA. This near-identical behavior ensures that it co-elutes with the analyte and experiences similar effects from sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This application note provides a detailed protocol for the quantification of L-DOPA in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental

Materials and Reagents

-

L-DOPA and this compound standards were purchased from a reputable chemical supplier.

-

LC-MS grade acetonitrile, methanol, and formic acid were used.

-

Ultrapure water was generated from a water purification system.

-

Human plasma (K2 EDTA) was obtained from a certified vendor.

Stock and Working Solutions

-

L-DOPA Stock Solution (150 µg/mL): Prepared in 10 mM HCl.

-

This compound Internal Standard Stock Solution (50 µg/mL): Prepared in 10 mM HCl.

-

Working Standards: Calibration standards and quality control (QC) samples were prepared by spiking the L-DOPA stock solution into blank human plasma.

-

Internal Standard Working Solution: The this compound stock solution was diluted in the protein precipitation solvent to the desired final concentration.

Sample Preparation

A simple and rapid protein precipitation method was employed for sample preparation.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

-

Vortex the mixture for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 4.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow | Optimized for the specific instrument |

| MRM Transitions | |

| L-DOPA | 198.1 > 152.1 (Quantifier), 198.1 > 135.1 (Qualifier) |

| This compound | 201.1 > 154.1 (Quantifier) |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of L-DOPA in human plasma.

Linearity, Precision, and Accuracy

The method was linear over a concentration range of 15 to 2000 µg/L. The calibration curves showed excellent linearity with a correlation coefficient (R²) of >0.99. The intra- and inter-day precision and accuracy were evaluated at low, medium, and high QC levels and were found to be within the acceptable limits as per regulatory guidelines.

Table 2: Summary of Method Validation Data

| Parameter | L-DOPA |

| Linearity Range (µg/L) | 15 - 2000 |

| Correlation Coefficient (R²) | > 0.99 |

| Intra-day Precision (CV%) | < 15% |

| Inter-day Precision (CV%) | < 15% |

| Intra-day Accuracy (% Bias) | ± 15% |

| Inter-day Accuracy (% Bias) | ± 15% |

| Recovery (%) | 93 ± 3.2 |

| Matrix Effect (%) | 107 ± 2.5 |

Selectivity and Carryover

The method showed high selectivity with no significant interference from endogenous plasma components at the retention times of L-DOPA and this compound. Carryover was assessed by injecting a blank sample after the highest calibration standard and was found to be negligible.

Conclusion

This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of L-DOPA in human plasma using this compound as an internal standard. The method is highly sensitive, selective, and accurate, making it suitable for therapeutic drug monitoring and pharmacokinetic studies in a high-throughput setting. The use of a deuterated internal standard is critical for mitigating analytical variability and ensuring data integrity.

Visualizations

References

- 1. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Quantitative Analysis of L-DOPA in Plasma using L-DOPA-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Levodopa (L-DOPA) in human plasma using a stable isotope-labeled internal standard, L-DOPA-d3. The protocol is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

L-DOPA is the primary treatment for Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of dopamine in the brain. As a precursor to dopamine, L-DOPA can cross the blood-brain barrier and is then converted to dopamine. Monitoring plasma concentrations of L-DOPA is crucial for optimizing therapeutic outcomes and minimizing side effects, given its complex pharmacokinetics which can be influenced by various factors such as diet.

The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative bioanalysis.[1] this compound has nearly identical chemical and physical properties to L-DOPA, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and matrix effects. This leads to highly accurate and precise quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of L-DOPA in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 5 - 2000 ng/mL[2] |

| Regression Model | Weighted linear regression (1/x) |

| Correlation Coefficient (R²) | > 0.998[3] |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Lower Limit of Quantification (LLOQ) | 5 | < 15% | < 15% | ± 20% |

| Low Quality Control (LQC) | 15 | < 15% | < 15% | ± 15% |

| Medium Quality Control (MQC) | 990 | < 15% | < 15% | ± 15% |

| High Quality Control (HQC) | 1570 | < 15% | < 15% | ± 15% |

| Data synthesized from multiple sources indicating typical acceptance criteria.[2][3] |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery | Matrix Effect |

| L-DOPA | 94.58% - 100.60% | No significant matrix effect observed |

| This compound | ~98% | Not applicable (used for correction) |

Experimental Protocols

This section details the key experimental procedures for the quantitative analysis of L-DOPA in plasma.

Materials and Reagents

-

L-DOPA and this compound standards (≥99% purity)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid and trifluoroacetic acid (TFA)

-

Human plasma (blank, from healthy volunteers)

-

Sodium metabisulfite (antioxidant)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve L-DOPA and this compound in 0.1% formic acid in water.

-

Working Solutions: Prepare serial dilutions of the L-DOPA stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 200 µg/L in a solution used for protein precipitation.

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 300 µL of the IS working solution in 10% TFA. This step precipitates plasma proteins.

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

Column: C18 analytical column (e.g., 5 µm; 150 x 4.6 mm i.d.)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, and then re-equilibrating to the initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 35°C

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

L-DOPA: m/z 198 → 152

-

This compound: m/z 201 → 154

-

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Capillary Voltage: 1.5 kV

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for L-DOPA-d3 Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of L-DOPA-d3 in rodent models, a critical tool in the preclinical assessment of novel therapies for Parkinson's disease. This document outlines detailed protocols for solution preparation, administration via intraperitoneal injection and oral gavage, and summarizes key quantitative data to facilitate experimental design and interpretation.

Introduction to this compound

L-3,4-dihydroxyphenylalanine (L-DOPA) remains the gold-standard treatment for Parkinson's disease. The deuterated analog, this compound, incorporates deuterium atoms at specific positions in the molecule. This isotopic substitution can alter the molecule's metabolic fate, potentially leading to improved pharmacokinetic and pharmacodynamic properties. Studies in rodent models are essential to elucidate these potential advantages, such as increased potency and a wider therapeutic window, before clinical application.

Quantitative Data Summary

The following tables summarize dosages and pharmacokinetic parameters for both L-DOPA and its deuterated form, this compound, as reported in various rodent studies. This data is intended to serve as a reference for dose selection and experimental design.

Table 1: L-DOPA and this compound Dosage in Rodent Models

| Compound | Rodent Model | Dose | Administration Route | Co-administered Agent | Observed Effect |

| L-DOPA | 6-OHDA-lesioned Rats | 6 - 12 mg/kg | Subcutaneous | Benserazide (12-15 mg/kg) | Induction of abnormal involuntary movements (AIMs). |

| L-DOPA | 6-OHDA-lesioned Mice | 20 mg/kg | Intraperitoneal | Benserazide (12.5 mg/kg) | Induction of dyskinesia.[1] |

| L-DOPA | Sprague-Dawley Rats | 10 mg/kg | Intraperitoneal | Carbidopa (2.5 mg/kg) | Increased plasma L-DOPA levels. |

| L-DOPA | Sprague-Dawley Rats | 10 mg/kg | Oral | Carbidopa (2.5 mg/kg) | Lower plasma L-DOPA levels compared to IP injection. |

| This compound | 6-OHDA-lesioned Rats | Not Specified | Not Specified | Not Specified | Equal anti-parkinsonian effect and reduced dyskinesia compared to a higher dose of L-DOPA.[2] |

Table 2: Pharmacokinetic Parameters of L-DOPA in Rats

| Administration Route | Dose (L-DOPA) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Reference |

| Intravenous | 5 mg/kg | - | - | 135 ± 15 | |

| Intravenous | 15 mg/kg | - | - | 436 ± 48 | |

| Intraperitoneal | 5 mg/kg | 4.2 ± 0.8 | 15 | 118 ± 17 | |

| Intraperitoneal | 15 mg/kg | 12.5 ± 1.5 | 20 | 405 ± 49 | |

| Oral | 15 mg/kg | 1.8 ± 0.4 | 30 | 167 ± 38 |

Note: Pharmacokinetic data for this compound in rodents is not extensively available in the public domain. The provided L-DOPA data can serve as a baseline for comparative studies.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Benserazide hydrochloride or Carbidopa

-

0.25% (w/v) Citric acid solution (optional, to aid dissolution and stability)

-

Sterile water for injection

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile vials

Procedure:

-

Calculate the required amounts: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound and the peripheral decarboxylase inhibitor (e.g., benserazide at a 1:1 ratio with L-DOPA, or carbidopa at a 1:4 or 1:10 ratio) needed.

-

Dissolution:

-

For intraperitoneal or subcutaneous injection, dissolve the calculated amounts of this compound and benserazide/carbidopa in sterile saline. To aid dissolution, a small amount of 0.25% citric acid solution can be added.

-

Vortex the solution thoroughly until all components are completely dissolved. Gentle warming and sonication may be applied if necessary, but avoid excessive heat which can degrade the compound.

-

-

Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

-

Storage and Stability: L-DOPA solutions are prone to oxidation and should be prepared fresh daily. Protect the solution from light by using amber vials or by wrapping the vial in aluminum foil. If short-term storage is necessary, refrigeration at 2-8°C can prolong stability for up to 72 hours, especially with the addition of an antioxidant like ascorbic acid.

Protocol 2: Intraperitoneal (IP) Injection in Rodents

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

-

70% ethanol

-

Gauze pads

Procedure:

-

Animal Restraint:

-

Mice: Gently restrain the mouse by grasping the loose skin at the back of the neck (scruffing) to immobilize the head and body.

-

Rats: Securely hold the rat by placing your hand over its back and gently wrapping your fingers around its thorax.

-

-

Injection Site Identification: Position the animal in dorsal recumbency (on its back) with the head tilted slightly downwards. The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Injection:

-

Disinfect the injection site with a gauze pad soaked in 70% ethanol.

-

Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate gently to ensure that no fluid (blood or urine) is drawn into the syringe, which would indicate incorrect placement.

-

If aspiration is clear, slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle smoothly and return the animal to its cage.

-

-

Post-injection Monitoring: Observe the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.

Protocol 3: Oral Gavage in Rodents

Materials:

-

Prepared this compound solution

-

Sterile oral gavage needles (flexible or stainless steel with a ball tip; 18-20 gauge for mice, 16-18 gauge for rats)

-

Sterile syringes

Procedure:

-

Animal Restraint:

-

Mice: Restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.

-

Rats: Gently but firmly hold the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.

-

Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is gently advanced. Do not force the needle. If resistance is met, withdraw and reposition.

-

-

Administration:

-

Once the needle is in the esophagus to the predetermined depth, slowly administer the this compound solution.

-

Withdraw the needle gently in a single, smooth motion.

-

-

Post-gavage Monitoring: Observe the animal for any signs of respiratory distress (e.g., coughing, gasping), which could indicate accidental administration into the trachea. Also, monitor for any signs of injury or discomfort.

Signaling Pathways and Experimental Workflows

L-DOPA Signaling Pathway

L-DOPA exerts its therapeutic effect by being converted to dopamine in the brain. Dopamine then acts on dopamine receptors, primarily the D1 and D2 receptor families, to modulate neuronal activity in the basal ganglia. The diagram below illustrates the key steps in this pathway.

Caption: this compound metabolic and signaling pathway.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of Parkinson's disease.

Caption: Workflow for this compound efficacy testing.

References

Application Notes and Protocols for L-DOPA-d3 Analysis in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sample preparation and quantification of L-DOPA-d3 in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to guide researchers in accurately measuring this stable isotope-labeled form of L-DOPA, which is crucial for pharmacokinetic and metabolic studies in neuroscience and drug development.

Introduction

L-3,4-dihydroxyphenylalanine (L-DOPA) is the primary precursor to the neurotransmitter dopamine and remains the gold standard for treating Parkinson's disease.[1] The use of stable isotope-labeled L-DOPA, such as this compound, is essential for differentiating between endogenous and exogenously administered L-DOPA, enabling precise pharmacokinetic and bioavailability studies. This application note details a robust workflow for the extraction and analysis of this compound from complex brain tissue matrices.

Experimental Workflow Overview

The overall workflow for the analysis of this compound in brain tissue involves several key stages: tissue homogenization to release cellular contents, protein precipitation to remove interfering macromolecules, optional solid-phase extraction for further sample clean-up, and finally, quantification by LC-MS/MS.

References

Application Notes and Protocols for [¹⁸F]FDOPA in Positron Emission Tomography (PET) Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-[¹⁸F]fluoro-L-3,4-dihydroxyphenylalanine ([¹⁸F]FDOPA) is a radiolabeled analog of L-DOPA, the precursor to the neurotransmitter dopamine. [¹⁸F]FDOPA PET imaging is a powerful molecular imaging technique used to assess the integrity and function of the presynaptic dopaminergic system in the brain and to visualize neuroendocrine tumors (NETs) that take up and decarboxylate amine precursors. This document provides detailed application notes and protocols for the use of [¹⁸F]FDOPA in PET imaging for both neurological and oncological indications.

It is important to distinguish [¹⁸F]FDOPA from L-DOPA-d3. While [¹⁸F]FDOPA is the radiotracer used for PET imaging, this compound is a deuterated form of L-DOPA and is utilized as an internal standard for the quantification of L-DOPA in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).